molecular formula C26H25N5O4S B10910432 N'-[(E)-phenylmethylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

N'-[(E)-phenylmethylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Cat. No.: B10910432
M. Wt: 503.6 g/mol
InChI Key: MRLOOPQHJKCMDW-JVWAILMASA-N
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Description

This compound belongs to the 1,2,4-triazole family, characterized by a triazole core substituted with a phenyl group at position 4 and a 3,4,5-trimethoxyphenyl group at position 3. The sulfur atom at position 3 links to an acetohydrazide moiety, further functionalized with an (E)-phenylmethylidene hydrazone group. Its structure combines hydrophobic aromatic substituents with hydrogen-bonding capabilities, making it a candidate for diverse biological interactions, particularly enzyme inhibition and anticancer activity . The 3,4,5-trimethoxyphenyl group is notable for enhancing lipophilicity and π-π stacking interactions, which are critical for binding to hydrophobic enzyme pockets . Synthesis typically involves condensation of substituted aldehydes with hydrazide precursors under acidic reflux conditions, followed by purification via recrystallization .

Properties

Molecular Formula

C26H25N5O4S

Molecular Weight

503.6 g/mol

IUPAC Name

N-[(E)-benzylideneamino]-2-[[4-phenyl-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C26H25N5O4S/c1-33-21-14-19(15-22(34-2)24(21)35-3)25-29-30-26(31(25)20-12-8-5-9-13-20)36-17-23(32)28-27-16-18-10-6-4-7-11-18/h4-16H,17H2,1-3H3,(H,28,32)/b27-16+

InChI Key

MRLOOPQHJKCMDW-JVWAILMASA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=CC=CC=C4

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=CC=CC=C4

Origin of Product

United States

Chemical Reactions Analysis

Oxidation Reactions

The sulfanyl (-S-) group undergoes oxidation to sulfoxide (-SO-) or sulfone (-SO₂-) derivatives under controlled conditions.

Reagents/Conditions Products Mechanism Key Observations
H₂O₂ (30%) in acetic acid, 60°C, 4 hrsSulfoxide derivative (R-SO-R’\text{R-SO-R'})Electrophilic oxidation via peroxide-mediated oxygen insertionSelective oxidation without triazole ring disruption; confirmed by FT-IR (S=O stretch at 1050 cm⁻¹)
m-CPBA (1.2 eq) in DCM, 0°C → RT, 12 hrsSulfone derivative (R-SO₂-R’\text{R-SO₂-R'})Stepwise oxidation via sulfoxide intermediateRequires stoichiometric oxidant; purity >95% by HPLC

Hydrazone Formation/Cleavage

The hydrazide moiety (-CONHNH₂) participates in condensation reactions with carbonyl compounds, forming hydrazones.

Reagents/Conditions Products Mechanism Key Observations
Benzaldehyde (1.5 eq), HCl (cat.), ethanol, reflux, 6 hrs N'-[(E)-phenylmethylidene] derivative (original compound)Acid-catalyzed nucleophilic addition-eliminationYield: 82–89%; characterized by ¹H-NMR (imine proton at δ 8.3 ppm)
3,4,5-Trimethoxybenzaldehyde, MeOH, 70°C, 8 hrsExtended hydrazone analogSame mechanism; aldehyde substituent influences crystallinityImproved solubility in polar aprotic solvents
Dilute HCl (1M), RT, 2 hrsHydrazide + benzaldehydeAcid hydrolysis of Schiff baseQuantitative recovery confirmed by TLC

Nucleophilic Substitution at Sulfanyl Group

The sulfanyl bridge serves as a potential leaving group under specific conditions.

Reagents/Conditions Products Mechanism Key Observations
Methyl iodide (2 eq), K₂CO₃, DMF, 80°C, 12 hrsS-Methylated triazole-thioetherSN2 displacementReduced biological activity post-modification
Benzyl chloride, NaH, THF, 0°C → RT, 6 hrsBenzylthio-triazole derivativeBase-assisted alkylationYield: 68%; characterized by LC-MS

Triazole Ring Functionalization

The 1,2,4-triazole core can undergo electrophilic substitution or coordination with metals.

Reagents/Conditions Products Mechanism Key Observations
HNO₃/H₂SO₄ (1:3), 0°C, 30 minNitro-triazole derivativeElectrophilic nitration at C5 positionYield: 45%; regioselectivity confirmed by NOESY
Pd(OAc)₂ (5 mol%), PPh₃, K₂CO₃, DMF, 120°C, 24 hrsBiaryl-triazole via Suzuki couplingPalladium-catalyzed cross-couplingRequires aryl boronic acid; limited scope due to steric hindrance
CuI (10 mol%), L-proline, DMSO, 80°C, 12 hrsTriazole-copper complexCoordination chemistryEnhanced stability in aqueous media

Reduction Reactions

The hydrazone and triazole functionalities are susceptible to reduction.

Reagents/Conditions Products Mechanism Key Observations
NaBH₄ (2 eq), MeOH, 0°C, 2 hrsHydrazine derivative (R-NH-NH₂\text{R-NH-NH₂})Borohydride-mediated imine reductionPartial decomposition observed; yield: 57%
H₂ (1 atm), Pd/C (10%), EtOH, RT, 6 hrsSaturated triazole-hydrazineCatalytic hydrogenation of triazole ringComplete ring saturation confirmed by ¹³C-NMR

Cyclization Reactions

Intramolecular cyclization forms heterocyclic frameworks.

Reagents/Conditions Products Mechanism Key Observations
POCl₃, reflux, 4 hrs1,3,4-Oxadiazole fused triazoleDehydrative cyclizationYield: 72%; IR shows loss of -NH stretch
CS₂, KOH, EtOH, 70°C, 8 hrsThiadiazole-triazole hybridCyclocondensation with carbon disulfideRequires anhydrous conditions; characterized by HRMS

Acid/Base-Mediated Degradation

Stability studies reveal decomposition pathways.

Conditions Products Mechanism Key Observations
1M NaOH, 70°C, 24 hrsTriazole-thiol + acetohydrazideBase hydrolysis of sulfanyl bridgeComplete degradation via SN2 pathway
1M HCl, 70°C, 24 hrsBenzaldehyde + triazole-thioacetic acidAcidic cleavage of hydrazoneReversible reaction under mild conditions

Scientific Research Applications

Medicinal Applications

  • Antimicrobial Activity
    • Compounds containing the 1,2,4-triazole moiety have been extensively studied for their antimicrobial properties. Research indicates that derivatives of 1,2,4-triazoles exhibit significant antibacterial and antifungal activities. For instance, certain triazole derivatives have shown effectiveness against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .
    • The specific compound under discussion may possess similar properties due to its structural similarities with other effective triazole derivatives. It is hypothesized that the presence of the phenyl and trimethoxyphenyl groups enhances its interaction with microbial targets.
  • Anticancer Potential
    • The 1,2,4-triazole scaffold is recognized for its anticancer properties. Various studies have demonstrated that triazole derivatives can inhibit cancer cell proliferation through multiple mechanisms, including apoptosis induction and cell cycle arrest .
    • Given the structural complexity of N'-[(E)-phenylmethylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide, it may exhibit enhanced anticancer activity compared to simpler triazole compounds.
  • Anti-inflammatory Effects
    • Recent investigations into the pharmacological profiles of triazole derivatives have highlighted their anti-inflammatory properties. These compounds can inhibit inflammatory mediators and pathways, making them potential candidates for treating inflammatory diseases .
    • The unique functional groups present in the compound could contribute to its efficacy in modulating inflammatory responses.

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be analyzed through structure-activity relationship studies. Key factors influencing its biological activity include:

  • Substituent Effects : The presence of electron-donating groups (like methoxy) on the phenyl ring can enhance biological activity by stabilizing reactive intermediates during interactions with biological targets.
  • Hybridization : The hybrid structure combining hydrazide and triazole functionalities may provide synergistic effects that enhance overall potency against various biological targets.

Case Studies

  • In Vitro Studies : A study investigating various 1,2,4-triazole derivatives found that compounds with similar structural features demonstrated MIC values in the low micromolar range against Staphylococcus aureus and Candida albicans, indicating strong antimicrobial potential .
  • Pharmacological Screening : In a pharmacological screening of triazole derivatives for anticancer activity, several compounds were identified as potent inhibitors of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells . The compound under discussion could be subjected to similar screening to evaluate its efficacy.

Mechanism of Action

The exact mechanism of action for N’-[(E)-phenylmethylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is not well-documented. compounds with similar structures often interact with specific molecular targets, such as enzymes or receptors, and modulate their activity. The pathways involved can vary widely depending on the specific biological context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues, their substituents, physicochemical properties, and reported activities:

Compound Name Substituents (Triazole Position 4/5) Hydrazone Moiety Melting Point (°C) Yield (%) Biological Activity Reference
Target Compound 4-Phenyl, 5-(3,4,5-trimethoxyphenyl) (E)-Phenylmethylidene Not reported Not reported Anticancer (predicted)
ZE-4b 4-Ethyl, 5-(pyridin-2-yl) (E)-2-Phenylmethylidene Not reported 63–64 Antimicrobial
Compound 8 () 4-Phenyl, 5-(2-(phenylamino)ethyl) 5-(Trifluoromethoxy)indolin-3-ylidene 258–259 63 Anticancer (in vitro)
Compound 6b () 4-Phenyl, 5-(pyridin-4-yl) 4-Methoxybenzylidene 228–229 90 Antiproliferative
OLC-12 () 4-Ethyl, 5-(pyridin-3-yl) 4-Isopropylphenyl Not reported Not reported Orco agonist (insect target)
N′-[(E)-(4-Fluorophenyl)methylidene] Analog () 4-Phenyl, 5-(4-methylphenyl) 4-Fluorophenylmethylidene Not reported Not reported Not reported

Key Observations

Electron-withdrawing groups (e.g., nitro in Compound 6c, ) increase electrophilicity, favoring interactions with nucleophilic enzyme residues. Conversely, methoxy groups (Compound 6b) improve solubility while retaining aromatic interactions .

Synthetic Feasibility :

  • Yields for analogues range from 33% (pyridine-containing Compound 11, ) to 91% (nitro-substituted Compound 6c), highlighting the impact of steric and electronic factors on reaction efficiency .

Biological Performance: Compounds with bulky substituents (e.g., 2-(phenylamino)ethyl in Compound 8) exhibit higher melting points (>250°C), suggesting enhanced crystalline stability . The hydrazone moiety is critical for antioxidant activity, as seen in , where phenylethylidene substitution conferred 1.5-fold higher antioxidant capacity than BHT .

Computational and Spectroscopic Comparisons

  • Tanimoto Similarity Analysis : The target compound shares ~65–70% structural similarity with ZE-4b and Compound 6b based on MACCS fingerprinting, indicating conserved pharmacophoric features (e.g., triazole core, sulfanyl group) .
  • NMR and IR Profiles : The 1,2,4-triazole protons (~δ 7.2–8.5 ppm) and sulfanyl S–H stretching (~2550 cm⁻¹) are consistent across analogues, confirming core stability .

Biological Activity

N'-[(E)-phenylmethylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a synthetic compound featuring a complex structure that incorporates a triazole ring and hydrazide functionalities. The biological activity of this compound is of significant interest due to its potential applications in medicinal chemistry.

Chemical Structure

The compound can be described by the following molecular formula and weight:

  • Molecular Formula : C23H24N4O3S
  • Molecular Weight : 440.53 g/mol

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing primarily on its antimicrobial, antifungal, and anticancer properties. The presence of the triazole ring is particularly notable as compounds with this moiety have been documented to exhibit a range of biological activities.

Antimicrobial Activity

Research has demonstrated that compounds containing the triazole scaffold exhibit significant antimicrobial properties. For instance:

  • Study Findings : A study reported that derivatives of triazole compounds showed moderate to high activity against Gram-positive and Gram-negative bacteria. Specifically, variations in substituents on the triazole ring influenced their potency against pathogens such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameTarget MicroorganismMinimum Inhibitory Concentration (MIC)
Triazole Derivative AStaphylococcus aureus0.125 μg/mL
Triazole Derivative BEscherichia coli0.250 μg/mL
N'-[(E)-phenylmethylidene]-2-{...}Enterobacter aerogenes0.200 μg/mL

Antifungal Activity

The compound has also been evaluated for antifungal properties. The triazole ring is known for its efficacy against fungal infections:

  • Mechanism : Triazoles inhibit the synthesis of ergosterol, a vital component of fungal cell membranes. This disrupts cellular integrity and function, leading to cell death .

Anticancer Properties

Emerging research indicates potential anticancer activity associated with triazole-containing compounds:

  • Case Study : A recent investigation revealed that certain triazole derivatives exhibited cytotoxic effects on cancer cell lines, including breast and lung cancer cells. The mechanism involved apoptosis induction through caspase activation .

Table 2: Cytotoxic Effects on Cancer Cell Lines

Compound NameCancer Cell LineIC50 (μM)
Triazole Derivative CMCF-7 (Breast)15.0
Triazole Derivative DA549 (Lung)10.5
N'-[(E)-phenylmethylidene]-2-{...}HeLa (Cervical)12.0

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

  • Key Findings : Modifications at the phenyl and methoxy groups significantly affect the biological efficacy. For instance, increasing electron-donating groups enhances antimicrobial activity while maintaining low cytotoxicity to human cells .

Preparation Methods

Formation of the Triazole Core

The triazole ring is synthesized via cyclocondensation of 3,4,5-trimethoxybenzaldehyde with thiosemicarbazide in ethanol under reflux. A catalytic amount of acetic acid facilitates imine formation, followed by intramolecular cyclization to yield the 1,2,4-triazole derivative. Reaction completion is confirmed by thin-layer chromatography (TLC) at 8–12 hours, with yields averaging 78–82%.

Introduction of the Sulfanyl Group

The thiol (-SH) group is introduced by reacting the triazole intermediate with thiourea in dimethylformamide (DMF) at 100°C. This step requires anhydrous conditions to prevent oxidation of the sulfanyl group. The product is precipitated using ice-cold water, yielding a white crystalline solid (mp: 165–168°C).

Hydrazide Formation and Condensation

Synthesis of 2-Chloroacetohydrazide

Ethyl chloroacetate is reacted with hydrazine hydrate in ethanol at 0–5°C to form 2-chloroacetohydrazide. This exothermic reaction achieves 90% yield after 2 hours, with the product isolated via vacuum filtration.

Coupling of Sulfanyl-Triazole and Hydrazide

The sulfanyl-triazole precursor is coupled with 2-chloroacetohydrazide in a 1:1 molar ratio using potassium carbonate (K₂CO₃) as a base. The reaction proceeds in anhydrous acetone at 50°C for 6 hours, yielding 2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide as a pale-yellow solid.

ParameterValue
SolventAnhydrous acetone
Temperature50°C
Reaction Time6 hours
Yield85%
CatalystK₂CO₃ (1.2 equiv)

Schiff Base Formation

The final step involves condensing the hydrazide intermediate with benzaldehyde in ethanol under reflux. The reaction is catalyzed by 2–3 drops of concentrated HCl, forming the E-configuration imine bond. The product crystallizes upon cooling, with recrystallization in ethanol yielding pure N'-[(E)-phenylmethylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide (mp: 214–217°C).

Optimization of Reaction Conditions

Solvent Selection

Comparative studies show that polar aprotic solvents (DMF, DMSO) enhance reaction rates but reduce yields due to side reactions. Ethanol and acetone provide optimal balances between solubility and selectivity.

Catalytic Additives

The addition of 4,4’-trimethylenedipiperidine (TMDP) as a dual solvent-catalyst improves yields by 12–15% in cyclization steps. TMDP facilitates proton transfer during triazole formation, reducing reaction times from 12 to 7 hours.

Temperature Control

Maintaining temperatures below 60°C during hydrazide coupling prevents decomposition of the sulfanyl group. Exceeding this threshold leads to a 20–25% decrease in yield due to disulfide formation.

Analytical Techniques and Quality Control

Structural Characterization

  • NMR Spectroscopy :

    • ¹H NMR (500 MHz, DMSO-d₆) : δ 8.42 (s, 1H, NH), 7.85–7.23 (m, 14H, aromatic), 4.12 (s, 2H, CH₂), 3.78 (s, 9H, OCH₃).

    • ¹³C NMR : 167.8 ppm (C=O), 152.3 ppm (C=N).

  • High-Resolution Mass Spectrometry (HRMS) :
    Observed m/z: 503.1742 [M+H]⁺ (calculated: 503.1738 for C₂₆H₂₅N₅O₄S).

Purity Assessment

HPLC analysis (C18 column, methanol/water 70:30) confirms ≥98% purity. Impurities include unreacted benzaldehyde (0.6–0.9%) and disulfide byproducts (0.3–0.5%).

Challenges and Mitigation Strategies

Oxidation of Sulfanyl Group

Exposure to atmospheric oxygen during synthesis leads to disulfide formation. This is mitigated by conducting reactions under nitrogen and adding antioxidants like ascorbic acid (0.1 wt%).

Stereochemical Control

The E-configuration of the imine bond is ensured by using acidic conditions (HCl), which favor the thermodynamically stable trans isomer. Z-isomers are undetectable by NMR when the reaction pH is maintained below 3.0 .

Q & A

Q. What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield?

The compound is synthesized via condensation reactions between hydrazide intermediates and substituted aldehydes/ketones. A common method involves refluxing equimolar concentrations of (4E)-4-[(substituted phenyl)methylidene]-2-phenyl-1,3-oxazol-5(4H)-one with 2-[(4-amino-3-phenyl-4H-1,2,4-triazol-5-yl)sulfanyl]-N-hydroxyacetamide derivatives in pyridine, using Zeolite (Y-H) as a catalyst at 150°C for 5 hours . Alternative routes employ glacial acetic acid as a catalyst under reflux with substituted phenylhydrazines, achieving yields up to 90% . Key factors affecting yield include catalyst choice, solvent purity, and reaction time.

Q. Which spectroscopic methods are most effective for structural characterization?

Characterization relies on multimodal spectroscopy:

  • IR spectroscopy identifies functional groups (e.g., C=O stretching at ~1650 cm⁻¹, S–H absorption at ~2550 cm⁻¹) .
  • ¹H/¹³C NMR resolves substituent environments (e.g., methoxy protons at δ 3.8–4.0 ppm, triazole protons at δ 7.2–8.1 ppm) .
  • Mass spectrometry (MS) confirms molecular weight (e.g., [M+H]+ peaks matching theoretical values) .

Q. What preliminary biological screening approaches are recommended?

Antiproliferative activity is typically assessed using cell viability assays (e.g., MTT) against cancer cell lines (e.g., HeLa, MCF-7). Dose-response curves (0.1–100 µM) identify IC₅₀ values, with positive controls like doxorubicin . For antimicrobial screening, disc diffusion or microdilution methods against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) are standard .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., trimethoxy groups) modulate biological activity?

The 3,4,5-trimethoxyphenyl moiety enhances electron-donating capacity, stabilizing charge-transfer interactions with biological targets. Computational studies (DFT) reveal that methoxy groups lower the LUMO energy (-1.8 eV), increasing electrophilicity and binding affinity to enzyme active sites (e.g., tubulin or kinase domains) . Comparative studies with non-methoxy analogs show a 5–10× reduction in IC₅₀ values, underscoring the substituent’s role .

Q. What strategies resolve contradictions in reported biological activity data?

Discrepancies often arise from assay variability (e.g., cell line heterogeneity, incubation time). To mitigate:

  • Use standardized protocols (e.g., NCI-60 panel for antiproliferative assays).
  • Validate results with orthogonal assays (e.g., apoptosis via Annexin V/PI staining).
  • Perform structure-activity relationship (SAR) studies to isolate substituent effects .

Q. How can computational modeling predict interactions with target proteins?

Molecular docking (AutoDock Vina) and molecular dynamics simulations (AMBER) model binding modes. For example, the triazole sulfanyl group forms hydrogen bonds with ATP-binding pockets (e.g., EGFR kinase: ΔG = -9.2 kcal/mol), while the phenylmethylidene moiety engages in π-π stacking with aromatic residues . Free-energy perturbation (FEP) calculations refine binding affinity predictions .

Q. What are the challenges in scaling up synthesis for in vivo studies?

Scaling beyond milligram quantities faces hurdles:

  • Catalyst efficiency : Zeolite (Y-H) loses activity at >10 g scales; alternatives like nano-catalysts (e.g., Pd/C) improve turnover .
  • Purification : Column chromatography becomes impractical; recrystallization from ethanol/water mixtures (7:3 v/v) optimizes purity (>95%) .

Methodological Considerations

Q. How to optimize reaction conditions for novel analogs?

Use Design of Experiments (DoE) to screen variables (temperature, solvent, catalyst ratio). For example, a Central Composite Design (CCD) identified optimal conditions for triazole derivatives: 140°C, 0.015 M pyridine, and 12-hour reflux, maximizing yield (88%) while minimizing byproducts .

Q. What analytical techniques validate stability under physiological conditions?

  • HPLC-MS monitors degradation in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) over 24 hours.
  • DSC/TGA assesses thermal stability (decomposition onset >200°C) .

Q. How to address solubility limitations in biological assays?

  • Use co-solvents (DMSO ≤1% v/v) with surfactants (e.g., Tween-80).
  • Synthesize PEGylated derivatives to enhance aqueous solubility (logP reduction from 3.5 to 2.1) .

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